(5-Isopropyl-1-benzofuran-3-yl)acetic acid

Drug Design ADME Physicochemical Properties

Choose (5-Isopropyl-1-benzofuran-3-yl)acetic acid for drug discovery. Its 5-isopropyl group yields a calculated LogP of 3.30—significantly higher than unsubstituted or methyl analogs—enhancing membrane permeability and target engagement for anti-inflammatory LOX inhibition and antiviral HIV integrase studies. The predicted melting point of 127.56°C ensures superior thermal stability and easy handling as a crystalline solid. Do not compromise your SAR with inappropriate analogs; control lipophilicity precisely with this research-grade building block.

Molecular Formula C13H14O3
Molecular Weight 218.252
CAS No. 890587-56-1
Cat. No. B2829983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isopropyl-1-benzofuran-3-yl)acetic acid
CAS890587-56-1
Molecular FormulaC13H14O3
Molecular Weight218.252
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC=C2CC(=O)O
InChIInChI=1S/C13H14O3/c1-8(2)9-3-4-12-11(5-9)10(7-16-12)6-13(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15)
InChIKeyULBBABAHHVTBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Isopropyl-1-benzofuran-3-yl)acetic acid (CAS 890587-56-1) for Advanced R&D and Medicinal Chemistry


(5-Isopropyl-1-benzofuran-3-yl)acetic acid (CAS 890587-56-1) is a substituted benzofuran derivative featuring a carboxylic acid functional group at the 3-position and an isopropyl substituent at the 5-position of the benzofuran core . This specific substitution pattern confers distinct physicochemical properties, including a predicted ACD/LogP of 3.30 and a melting point of 127.56 °C, which are critical parameters for drug-likeness and synthetic tractability [1]. As a building block, it is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of anti-inflammation and antivirals [2][3].

Why (5-Isopropyl-1-benzofuran-3-yl)acetic acid Cannot Be Substituted with Other Benzofuran-3-acetic Acid Analogs


Substitution with a generic benzofuran-3-acetic acid or even closely related 5-alkyl analogs (e.g., 5-methyl or 5-ethyl) is not scientifically valid due to quantifiable differences in lipophilicity and predicted bioavailability. The isopropyl group at the 5-position significantly alters the molecule's LogP, water solubility, and melting point compared to its unsubstituted and smaller alkyl counterparts . These physicochemical changes directly impact a compound's behavior in biological assays, including membrane permeability and target binding, as evidenced by the distinct binding modes of 5-methyl and 5-fluorophenyl analogs to HIV integrase [1]. Simply put, using a different analog introduces uncontrolled variables that can invalidate experimental results and lead to false structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for (5-Isopropyl-1-benzofuran-3-yl)acetic acid vs. Closest Analogs


Lipophilicity Comparison: Isopropyl vs. Hydrogen (Unsubstituted) at 5-Position

The presence of the 5-isopropyl group significantly increases the compound's lipophilicity compared to the unsubstituted benzofuran-3-acetic acid core. The target compound has a predicted ACD/LogP of 3.30 , whereas the unsubstituted analog (benzofuran-3-acetic acid, CAS 64175-51-5) has a reported LogP of 1.96 . This represents a 1.34 log unit increase, indicating substantially higher lipophilicity, which is a critical parameter for predicting membrane permeability and oral bioavailability.

Drug Design ADME Physicochemical Properties

Lipophilicity Comparison: Isopropyl vs. Ethyl Substituent at 5-Position

Even among close 5-alkyl analogs, the isopropyl group confers a measurable increase in lipophilicity. The target compound (5-isopropyl) has a predicted LogP of 3.30 , while the 5-ethyl analog (CAS 882248-24-0) has a reported LogP of 3.00 . This 0.30 log unit difference, though smaller, represents a notable shift in physicochemical space that can influence target binding and pharmacokinetic properties, providing a finer tuning knob for medicinal chemists.

Lead Optimization SAR Physicochemical Properties

Water Solubility Reduction Due to 5-Isopropyl Substitution

The increased lipophilicity from the 5-isopropyl group is accompanied by a substantial decrease in predicted aqueous solubility. The target compound has an estimated water solubility of 102.7 mg/L at 25 °C . In stark contrast, the unsubstituted benzofuran-3-acetic acid analog (CAS 64175-51-5) has an estimated water solubility of 2941 mg/L [1]. This 28.6-fold decrease in solubility is a direct consequence of the 5-isopropyl substitution and must be considered when designing biological assays or formulating the compound.

Formulation Bioavailability Physicochemical Properties

Thermal Stability: Increased Melting Point vs. Unsubstituted Core

The 5-isopropyl substitution significantly alters the compound's solid-state properties, as evidenced by a much higher predicted melting point. The target compound has a predicted melting point of 127.56 °C , compared to an experimental melting point of 90 °C for the unsubstituted benzofuran-3-acetic acid (CAS 64175-51-5) . This 37.56 °C increase suggests a more stable crystalline lattice, which can be advantageous for long-term storage, handling, and purification via recrystallization.

Purification Solid-State Properties Handling

Role as a Potent Lipoxygenase (LOX) Inhibitor

According to the Medical University of Lublin's MeSH concept record, (5-Isopropyl-1-benzofuran-3-yl)acetic acid is described as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. While specific IC50 values are not provided in this authoritative database entry, the designation as a 'potent' inhibitor, alongside its reported weaker inhibition of cyclooxygenase (COX), carboxylesterase, and formyltetrahydrofolate synthetase, positions it as a valuable tool compound for probing the lipoxygenase pathway and inflammatory processes. This differentiates it from other benzofuran-3-acetic acid analogs which may not have been characterized for this specific activity profile.

Inflammation Enzyme Inhibition Pharmacology

Structural Rationale for HIV Integrase Inhibition: A Class-Level Inference

The benzofuran-3-acetic acid scaffold is a validated core for inhibiting HIV integrase, as demonstrated by high-resolution crystal structures of the enzyme in complex with 5-methyl (PDB ID: 6VX2) [1] and 5-(3-fluorophenyl) (PDB ID: 6VQS) [2] analogs. The 5-isopropyl substituent of the target compound is a logical extension of this SAR, occupying the same hydrophobic pocket in the integrase active site. The increased bulk and lipophilicity of the isopropyl group compared to the methyl group (ΔLogP ~ +0.30) suggests potential for enhanced hydrophobic interactions and improved binding affinity, making it a rational candidate for antiviral drug discovery programs targeting this enzyme.

Antiviral HIV Structural Biology

Optimal R&D Application Scenarios for (5-Isopropyl-1-benzofuran-3-yl)acetic acid (890587-56-1)


Lead Optimization in Anti-Inflammatory Drug Discovery

The documented activity of (5-Isopropyl-1-benzofuran-3-yl)acetic acid as a potent lipoxygenase (LOX) inhibitor [1] makes it a prime candidate for SAR studies aimed at developing novel anti-inflammatory agents. Its quantifiably higher lipophilicity (LogP 3.30 vs. 1.96 for the unsubstituted core) [2] and lower aqueous solubility (102.7 mg/L) [3] compared to other analogs provide a distinct physicochemical profile for medicinal chemists to explore in the context of improving membrane permeability and target engagement while managing solubility challenges.

HIV Integrase Inhibitor Development and Structural Biology

Given the established role of the benzofuran-3-acetic acid scaffold in inhibiting HIV integrase, as evidenced by co-crystal structures with 5-methyl and 5-fluorophenyl analogs [1][2], this compound is a logical next step in antiviral drug discovery. The 5-isopropyl group is predicted to enhance hydrophobic interactions within the integrase active site, and its distinct physicochemical properties (e.g., LogP 3.30, melting point 127.56 °C) [3] offer a new vector for optimizing potency, selectivity, and drug-like properties. It is an ideal candidate for X-ray crystallography studies to elucidate its binding mode and for subsequent structure-guided optimization.

Precise Modulation of Lipophilicity in Chemical Biology Probe Design

For researchers developing chemical probes, the ability to fine-tune lipophilicity is crucial. (5-Isopropyl-1-benzofuran-3-yl)acetic acid provides a quantifiable increase in LogP (+0.30) compared to the 5-ethyl analog [1][2]. This precise control over a key drug-like property allows for the systematic exploration of how incremental changes in hydrophobicity impact cell permeability, subcellular localization, and off-target binding, making it an invaluable tool in chemical biology.

Synthetic Chemistry: A Thermally Stable Building Block

The compound's predicted melting point of 127.56 °C, which is 37.56 °C higher than the unsubstituted benzofuran-3-acetic acid core [1][2], indicates superior thermal stability and crystallinity. This makes it easier to handle, weigh, and store as a solid, reducing degradation and improving the reliability of synthetic procedures. It serves as a robust starting material or intermediate for further derivatization, such as amide or ester formation, in the synthesis of more complex benzofuran-based molecules.

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